1-(2,2-Dimethoxyethoxy)butane

Description

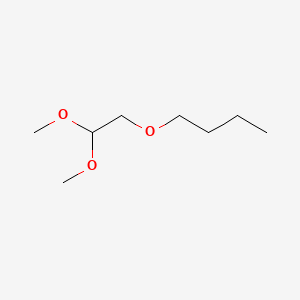

Structure

2D Structure

3D Structure

Properties

CAS No. |

85168-87-2 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(2,2-dimethoxyethoxy)butane |

InChI |

InChI=1S/C8H18O3/c1-4-5-6-11-7-8(9-2)10-3/h8H,4-7H2,1-3H3 |

InChI Key |

NKPXTNPNZFWDCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,2 Dimethoxyethoxy Butane

Established Synthetic Routes to Ethers Relevant to 1-(2,2-Dimethoxyethoxy)butane

The synthesis of ethers, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups, is a well-developed field. ontosight.ai Several key reactions are particularly relevant to the preparation of this compound.

Williamson Ether Synthesis and its Applicability

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an organohalide with an alkoxide. wikipedia.org Developed in 1850, this SN2 reaction remains one of the most straightforward and widely used methods for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction typically involves a primary alkyl halide reacting with an alkoxide ion. wikipedia.org

For a compound like this compound, this synthesis would involve the reaction of a butoxide with a halo-substituted dimethoxyethane derivative, or a 1-halobutane with the alkoxide of 2,2-dimethoxyethanol (B1332150). The success of the Williamson synthesis is highly dependent on the structure of the reactants. Primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. wikipedia.orglibretexts.org

Factors influencing the Williamson synthesis include the choice of solvent, base, and temperature. numberanalytics.com Polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often used as they enhance the nucleophilicity of the alkoxide. masterorganicchemistry.comnumberanalytics.com Strong bases such as sodium hydride (NaH) are commonly employed to generate the alkoxide. numberanalytics.com The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take anywhere from 1 to 8 hours to complete. wikipedia.orgbyjus.com

Acetals and Ketal Formation Strategies for Related Compounds

The 2,2-dimethoxyethoxy group in the target molecule contains an acetal (B89532) functional group. Acetals are geminal-diether derivatives of aldehydes or ketones. libretexts.orglibretexts.org Their formation is a reversible reaction between a carbonyl compound and two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.org

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal after deprotonation. libretexts.org Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates an oxonium ion. A second alcohol molecule then attacks this ion, and after deprotonation, the acetal is formed. libretexts.org To drive the equilibrium towards the acetal, water is often removed from the reaction mixture. libretexts.org

In the context of synthesizing precursors for this compound, the formation of the dimethoxyacetal from the corresponding aldehyde is a critical step.

Alkylation Reactions in Ether Synthesis

Alkylation reactions are a broad class of reactions that are fundamental to ether synthesis. organic-chemistry.org The Williamson ether synthesis itself is a type of O-alkylation reaction where an alkoxide is alkylated by an alkyl halide. francis-press.com

Other alkylation strategies can also be employed. For instance, alcohols can be dehydrated under acidic conditions to form symmetrical ethers, although this method is generally suitable only for primary alcohols. alfa-chemistry.com Another approach involves the use of alkylating agents other than alkyl halides, such as alkyl tosylates. wikipedia.org

Recent advancements have explored the use of catalysts, such as copper and palladium, to facilitate these reactions and improve yields. numberanalytics.com Microwave-enhanced technology has also been utilized to accelerate reaction times and increase the efficiency of ether synthesis. wikipedia.orgsacredheart.edu

Targeted Synthetic Approaches for this compound

A targeted synthesis of this compound would logically combine the principles of Williamson ether synthesis and acetal formation.

Precursor Identification and Availability

The synthesis of this compound can be envisioned through two primary Williamson ether synthesis routes:

Route A: Reaction of sodium butoxide with 2-bromo-1,1-dimethoxyethane.

Route B: Reaction of the sodium salt of 2,2-dimethoxyethanol with 1-bromobutane (B133212).

The key precursors for these routes are:

n-Butanol (to form sodium butoxide)

2-Bromo-1,1-dimethoxyethane

2,2-Dimethoxyethanol

1-Bromobutane

These precursors are generally commercially available from various chemical suppliers. For instance, 2,2-dimethoxyethanol can be synthesized from the reaction of ethylene (B1197577) glycol with two equivalents of methanol (B129727) under acidic conditions. 2-Bromo-1,1-dimethoxyethane can be prepared from bromoacetaldehyde (B98955) and methanol.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing side reactions, such as elimination. numberanalytics.comnumberanalytics.com Key parameters to consider for the synthesis of this compound via the Williamson method include:

Base and Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO generally lead to higher yields compared to weaker bases in protic solvents. numberanalytics.com

Temperature: Increasing the reaction temperature can enhance the rate of reaction but may also promote side reactions. numberanalytics.com A typical temperature range for Williamson ether synthesis is 50-100 °C. wikipedia.orgbyjus.com

Catalysts: The use of phase-transfer catalysts can be beneficial, especially in industrial-scale synthesis, to improve reaction efficiency. wikipedia.orgnumberanalytics.com Additives like crown ethers can also enhance the nucleophilicity of the alkoxide. numberanalytics.com

Reactant Choice: As the Williamson synthesis is an SN2 reaction, it is best to use a primary alkyl halide to avoid elimination reactions. libretexts.org Therefore, Route B, using 1-bromobutane (a primary halide), would likely be more efficient and lead to a higher yield of the target ether than Route A, which would be more susceptible to elimination.

Catalyst Systems in the Synthesis of this compound

The choice of catalyst is pivotal in directing the reaction towards the desired product, enhancing reaction rates, and improving yields. For the plausible synthetic routes to this compound, both basic and acidic catalyst systems are relevant.

For the Williamson ether synthesis , which operates under basic conditions, the primary catalytic role is the deprotonation of the alcohol to form a potent nucleophile. Common bases used for this purpose are strong bases like sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol. masterorganicchemistry.com In industrial applications, phase transfer catalysts (PTCs) are frequently employed. google.com PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction. Solid bases like potassium carbonate (K₂CO₃) or solid-supported bases such as KOH on alumina (B75360) (KOH/Al₂O₃) or ion-exchange resins (e.g., Amberlyst A26-OH) also serve as effective and easily separable catalysts. masterorganicchemistry.com

For acid-catalyzed pathways , a variety of both Brønsted and Lewis acids can be utilized. Protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional choices for promoting acetalization and etherification. smolecule.com However, to improve selectivity and mildness of the reaction conditions, a range of other acid catalysts have been explored for similar transformations. These include:

Solid Acid Catalysts: These offer advantages in terms of separation, reusability, and reduced corrosiveness. Examples include zeolites, montmorillonite (B579905) clays, and sulfated metal oxides. prepchem.com

Lewis Acids: Various Lewis acids are effective in activating carbonyls or alcohols for nucleophilic attack. Catalysts such as erbium triflate (Er(OTf)₃), zinc triflate (Zn(OTf)₂), and bismuth nitrate (B79036) have been used for acetal formation and cleavage. rsc.orgorganic-chemistry.org

Organocatalysts: Metal-free catalysts are a growing area of interest. Tropylium salts, for instance, have been demonstrated to act as efficient organic Lewis acid catalysts for acetalization reactions. liv.ac.uk

The table below summarizes some of the catalyst systems applicable to the synthesis of acetals and ethers, which could be adapted for the production of this compound.

| Catalytic Approach | Catalyst Example | Applicable Reaction | Reference |

| Strong Base | Sodium Hydride (NaH) | Williamson Ether Synthesis | masterorganicchemistry.com |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide | Williamson Ether Synthesis | google.com |

| Solid Acid | H-Beta Zeolite | Etherification | researchgate.net |

| Lewis Acid | Erbium Triflate (Er(OTf)₃) | Acetalization | rsc.org |

| Organocatalyst | Tropylium Salts | Acetalization | liv.ac.uk |

Novel Synthetic Pathways and Methodological Advancements

Recent research in organic synthesis has emphasized the development of more efficient, sustainable, and environmentally benign methods. These principles are applicable to the synthesis of ethers and acetals like this compound.

Exploration of Green Chemistry Principles in Synthesis

The classic Williamson ether synthesis, while effective, often involves hazardous solvents, strong bases, and produces significant salt waste. masterorganicchemistry.com Modern approaches seek to mitigate these issues.

One strategy involves the use of greener solvents and reaction conditions . Research has shown that Williamson synthesis can be performed using microwave irradiation in aqueous systems, sometimes with the aid of surfactants, which eliminates the need for volatile organic solvents. masterorganicchemistry.comnih.gov Solvent-free conditions have also been reported, particularly for the reaction of phenols with alkylating agents using solid bases. masterorganicchemistry.com Another innovative approach is the use of deep eutectic solvents (DESs), which are biodegradable and low-cost, as both the solvent and catalyst system for the dehydrative synthesis of ethers. researchgate.net

Catalytic innovations also contribute to greener synthetic routes. A catalytic version of the Williamson synthesis has been developed that operates at high temperatures (>300 °C) and allows the use of less toxic, weak alkylating agents like alcohols or esters, generating water as the primary byproduct instead of salt. google.com For acid-catalyzed routes, the development of recyclable solid acid catalysts represents a significant green advancement over traditional corrosive and non-recoverable mineral acids. prepchem.com

The table below outlines some green chemistry approaches relevant to ether synthesis.

| Green Chemistry Principle | Approach | Example | Reference |

| Safer Solvents | Use of aqueous media | Surfactant-catalyzed Williamson synthesis in water | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Accelerated Williamson synthesis | masterorganicchemistry.com |

| Catalysis | Recyclable catalysts | Deep Eutectic Solvents (DESs) for etherification | researchgate.net |

| Waste Prevention | High-temperature catalytic process | Williamson synthesis using alcohols as alkylating agents | google.com |

Stereoselective Synthesis Considerations (if applicable)

The molecule this compound is achiral and therefore does not have stereoisomers. As a result, stereoselective synthesis is not a primary concern for the preparation of the compound itself.

However, stereoselectivity would become a critical consideration if the synthesis were to start from a chiral precursor or if a chiral center were to be introduced into the butoxy group or another part of the molecule. For instance, if the synthesis began with a chiral butanol, such as (R)- or (S)-2-butanol, the reaction conditions would need to be controlled to either retain or invert the stereochemistry at the chiral center, depending on the desired product. The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which involves an inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.com Therefore, if a chiral alkyl halide were used, this inversion would need to be accounted for in the synthetic design.

While not directly applicable to the target compound, the field of asymmetric synthesis has developed sophisticated methods for creating chiral acetals, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. smolecule.comgoogle.com These advanced methods, however, are typically reserved for the synthesis of more complex molecules where specific stereoisomers are required for biological activity or material properties.

Reactivity and Transformation Pathways of 1 2,2 Dimethoxyethoxy Butane

Fundamental Reactivity of the Ether Linkage in 1-(2,2-Dimethoxyethoxy)butane

The presence of two ether linkages and an acetal (B89532) group in this compound makes it susceptible to cleavage under specific conditions, particularly in the presence of strong acids.

Acid-Catalyzed Cleavage Mechanisms

The cleavage of ethers by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a well-established reaction in organic chemistry. studentdoctor.netyoutube.com The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, largely dependent on the nature of the alkyl groups attached to the ether oxygen. studentdoctor.netmasterorganicchemistry.comstackexchange.comreddit.com

In the case of this compound, there are two distinct ether linkages to consider: the bond between the butoxy group and the ethoxy moiety, and the bonds within the dimethoxyethane portion. Protonation of an ether oxygen is the initial step in the cleavage mechanism, forming a good leaving group. youtube.com

For the butoxy-ethoxy linkage, after protonation of the ether oxygen, the subsequent nucleophilic attack by a halide ion can occur at either the butyl group or the ethoxy group. Cleavage at the C-O bond of the butyl group would proceed via an S(_N)2 mechanism, as a primary carbocation is too unstable to form. studentdoctor.net This would yield butanol and a halogenated dimethoxyethane derivative. Conversely, cleavage at the ethoxy side would also likely follow an S(_N)2 pathway.

The acetal ether linkages are generally more labile under acidic conditions.

Hydrolysis of Acetal Moieties

The dimethoxyethoxy group in this compound is an acetal, which is characteristically unstable in the presence of aqueous acid. nih.govpearson.com The hydrolysis of acetals is a reversible process that regenerates the parent carbonyl compound and the corresponding alcohols. chemguide.co.uklibretexts.orglibretexts.orgyoutube.compearson.com

The mechanism for the acid-catalyzed hydrolysis of the acetal moiety in this compound involves the following steps:

Protonation of one of the methoxy (B1213986) groups by an acid catalyst, such as hydronium ion (H(_3)O).

Loss of methanol (B129727) as a leaving group to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the remaining methoxy group.

Elimination of a second molecule of methanol to form a protonated aldehyde.

Deprotonation to yield the final aldehyde product, 2-butoxyacetaldehyde, and two equivalents of methanol.

The kinetics of acetal hydrolysis can be influenced by the structure of the molecule. For some cyclic geminal ethers, the rate of hydrolysis has been studied, providing a framework for predicting the reactivity of similar structures. gcms.cz

| Acetal Type | Relative Rate of Hydrolysis | Products |

|---|---|---|

| Acyclic Acetal (e.g., 1,1-diethoxyethane) | 1 | Aldehyde + 2 Alcohol |

| Cyclic Acetal (e.g., 1,3-dioxolane) | ~20-50 | Aldehyde + Diol |

| This compound (Predicted) | Intermediate | 2-Butoxyacetaldehyde + 2 Methanol |

Reactions Involving the Butane (B89635) Backbone and Terminal Functional Groups

The butane portion of this compound is an alkane chain and is susceptible to reactions typical of alkanes, such as radical halogenation and oxidation.

Radical Reactions and Their Selectivity (e.g., photochlorination of butane backbone)

The photochlorination of alkanes proceeds via a free-radical chain mechanism and typically yields a mixture of chlorinated isomers. aklectures.comaklectures.com The regioselectivity of this reaction is dependent on the stability of the radical intermediate formed during hydrogen abstraction. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. masterorganicchemistry.comlibretexts.org

For the butane backbone of this compound, there are four different types of hydrogen atoms (C1, C2, C3, and C4). Abstraction of a hydrogen atom by a chlorine radical can lead to the formation of four different primary or secondary radicals. Based on the principles of radical stability, abstraction of a hydrogen from a secondary carbon (C2 or C3) is favored over a primary carbon (C1 or C4).

The presence of the electron-withdrawing ether oxygen can also influence the regioselectivity of radical halogenation. Electron-withdrawing groups can deactivate nearby C-H bonds towards radical attack, potentially altering the product distribution compared to unsubstituted butane. nih.gov However, in the absence of specific experimental data for this compound, we can predict the major products based on the photochlorination of n-butane, where 2-chlorobutane (B165301) is the major product over 1-chlorobutane. aklectures.com

| Position of Chlorination | Predicted Product | Relative Yield (based on n-butane analogy) |

|---|---|---|

| C1 | 1-Chloro-4-(2,2-dimethoxyethoxy)butane | Minor |

| C2 | 2-Chloro-1-(2,2-dimethoxyethoxy)butane | Major |

| C3 | 3-Chloro-1-(2,2-dimethoxyethoxy)butane | Major |

| C4 | 4-Chloro-1-(2,2-dimethoxyethoxy)butane | Minor |

Oxidation Reactions and Product Formation (e.g., analogous to n-butane oxidation)

The oxidation of the butane backbone of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The oxidation of n-butane itself can yield products such as butanone, acetic acid, and maleic anhydride (B1165640), often requiring catalytic conditions. google.comresearchgate.netmdpi.come3s-conferences.org

Furthermore, the ether and acetal functionalities are also susceptible to oxidation. The oxidative cleavage of ethers and acetals can occur, for instance, under visible-light-mediated Fe(III) catalysis, to produce esters or ketones. acs.orgorganic-chemistry.org Ozone is another reagent that can oxidize acetals to their corresponding esters. In some cases, the direct oxidation of acetals to acids has been reported using specific catalytic systems. google.comgoogle.com

Given these possibilities, the oxidation of this compound is expected to be complex, with potential for reaction at both the butane backbone and the functional groups. The specific products would be highly dependent on the chosen oxidant and reaction conditions. For example, a strong oxidizing agent might lead to the cleavage of the C-C bonds in the butane chain and oxidation of the ether and acetal groups.

Derivatization Strategies for this compound

Derivatization is a common strategy in analytical chemistry to enhance the detectability or separability of a compound. gcms.czddtjournal.comresearchgate.netjfda-online.com For this compound, derivatization would likely target the products of its hydrolysis, namely 2-butoxyacetaldehyde and butanol.

The aldehyde functional group of 2-butoxyacetaldehyde can be derivatized through several reactions:

Oxime formation: Reaction with hydroxylamine (B1172632) or its derivatives to form an oxime.

Hydrazone formation: Reaction with hydrazine (B178648) or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine) to form a hydrazone, which is often a colored and crystalline solid.

Reductive amination: Reaction with an amine in the presence of a reducing agent to form a secondary amine.

The butanol produced from the cleavage of the ether linkage can be derivatized through:

Esterification: Reaction with an acyl chloride or anhydride to form an ester.

Silylation: Reaction with a silylating agent (e.g., trimethylsilyl (B98337) chloride) to form a silyl (B83357) ether.

These derivatization reactions introduce new functional groups that can be more readily detected by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Oligomerization and Polymerization Potential

The structure of this compound suggests potential for both oligomerization and as a component in polymerization reactions, drawing insights from related chemistries.

The presence of the ether linkage provides a potential site for oligomerization, although this would likely require harsh conditions to proceed. More significantly, the dimethoxyethoxy group is analogous to side groups used in the synthesis of polyphosphazenes, a class of inorganic-organic polymers. wikipedia.org

Polyphosphazenes are known for their diverse properties, which can be tailored by the nature of the side groups attached to the phosphorus-nitrogen backbone. fiveable.menih.govrsc.org Alkoxy groups, including methoxyethoxy and dimethoxyethoxy moieties, have been incorporated as side chains in polyphosphazenes to enhance properties such as ionic conductivity, making them suitable for applications like solid polymer electrolytes in batteries. wikipedia.orgresearchgate.net

While this compound itself may not directly polymerize through the phosphazene route, its constituent dimethoxyethoxy group provides a model for a potential side group that could be introduced onto a polyphosphazene backbone. The synthesis of such a polymer would typically involve the reaction of a preformed poly(dichlorophosphazene) (B1141720) with the sodium salt of 2,2-dimethoxyethanol (B1332150). wikipedia.org

The potential for oligomerization could also arise from acid-catalyzed reactions of the acetal group. Under controlled conditions, it might be possible to form short-chain oligomers through intermolecular reactions. Furthermore, if the butoxy group were replaced with a polymerizable moiety, this compound could act as a functional monomer. The acetal group could also be part of a larger polymer chain, introducing cleavable linkages that allow for controlled degradation of the polymer under acidic conditions. acs.org

| Polymerization Insight | Relevant Polymer System | Role of Dimethoxyethoxy Group | Potential Application |

| Side Group Modification | Polyphosphazenes | Enhances properties like ionic conductivity and flexibility. wikipedia.orgresearchgate.net | Solid polymer electrolytes, elastomers. wikipedia.org |

| Cleavable Linkage | Acetal-containing polymers | Provides a point of hydrolytic instability for controlled degradation. acs.org | Biodegradable materials, drug delivery. nih.gov |

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics provides a deeper insight into the reactivity of this compound.

Elucidation of Elementary Steps in Transformation Processes

The most well-understood transformation of this compound is its acid-catalyzed hydrolysis. The mechanism proceeds through a series of elementary steps:

Protonation of an oxygen atom: One of the methoxy group's oxygen atoms is protonated by the acid catalyst, converting the methoxy group into a good leaving group (methanol). organicchemistrytutor.comorgoreview.comchemistrysteps.com

Formation of an oxonium ion: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the protonated methoxy group, forming a resonance-stabilized oxonium ion. orgoreview.comchemistrysteps.com This step is often the rate-determining step. nih.gov

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: A base (which can be water or the conjugate base of the acid catalyst) removes a proton from the newly added water molecule, forming a hemiacetal intermediate. chemistrysteps.com

Repeat of steps 1-4: The second methoxy group is then removed through a similar sequence of protonation, departure to form a new oxonium ion (this time a protonated aldehyde), nucleophilic attack by water, and deprotonation to yield the final 2-butoxyacetaldehyde. chemistrysteps.com

The stability of the intermediate oxonium ion plays a crucial role in the rate of hydrolysis. Electron-donating groups attached to the acetal carbon would stabilize this cation and accelerate the reaction. nih.gov

Kinetic Modeling of this compound Reactions

The hydrolysis of acetals typically follows pseudo-first-order kinetics when the concentration of water is large and constant. nih.gov The rate of the reaction is dependent on the concentration of the acetal and the hydronium ion concentration (pH). nih.gov

A general rate law for the acid-catalyzed hydrolysis can be expressed as:

Rate = k[Acetal][H⁺]

Where:

k is the second-order rate constant.

[Acetal] is the concentration of this compound.

[H⁺] is the concentration of the acid catalyst.

Factors that would influence the reaction kinetics include:

Temperature: An increase in temperature will increase the reaction rate, as is typical for most chemical reactions.

Acid Strength and Concentration: A stronger acid or a higher concentration of the acid catalyst will lead to a faster reaction rate. organicchemistrytutor.com

Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

Steric Hindrance: Bulky groups near the acetal functionality could sterically hinder the approach of the nucleophile (water) or the protonation step, thus slowing down the reaction. The butoxy group in this compound is not exceptionally bulky, so a significant steric effect is not anticipated.

Kinetic modeling for more complex transformations, such as oligomerization, would be more intricate and would require experimental data to determine the rate laws and rate constants for the various elementary steps involved. d-nb.info

| Kinetic Parameter | Influencing Factor | Expected Effect on Hydrolysis Rate of this compound |

| Rate Constant (k) | Temperature | Increases with increasing temperature. |

| Rate Constant (k) | Acid Strength | Increases with stronger acid. |

| Reaction Order | Reactant Concentrations | Pseudo-first-order with respect to the acetal at constant pH. |

| Half-life (t₁/₂) | pH | Decreases as pH decreases (becomes more acidic). nih.gov |

Computational and Theoretical Investigations of 1 2,2 Dimethoxyethoxy Butane

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to understanding the three-dimensional arrangement of atoms in 1-(2,2-dimethoxyethoxy)butane and the various shapes, or conformations, it can adopt.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to the lowest energy state on its potential energy surface. For a flexible molecule like this compound, which has several rotatable single bonds, a thorough conformational analysis is crucial. This involves systematically rotating these bonds to identify all possible low-energy conformations, known as conformers.

A common approach involves performing a series of geometry optimizations starting from different initial structures. Methods like Density Functional Theory (DFT), with functionals such as B3LYP and a suitable basis set (e.g., 6-31G(d)), are often employed for this purpose. The results of such an analysis would reveal a number of stable conformers, each with a specific relative energy. The global minimum would represent the most stable conformation of the molecule.

For this compound, the key dihedral angles to consider are around the C-C and C-O bonds of the ethoxy and butoxy chains. The interactions between the butyl and dimethoxyethoxy groups, including steric hindrance and potential weak intramolecular interactions, would dictate the relative energies of the different conformers. The most stable conformer would likely exhibit a staggered arrangement along the carbon backbone to minimize steric repulsion.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-O-C2-C3) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 180 (anti) | 0.00 |

| 2 | 60 (gauche) | 0.85 |

| 3 | -60 (gauche) | 0.85 |

Note: Data is hypothetical and for illustrative purposes.

Once the geometries of the stable conformers are obtained, their electronic structures can be analyzed. This involves examining the distribution of electrons within the molecule, which provides insights into its chemical bonding, polarity, and reactivity. Molecular orbital (MO) theory is a powerful tool for this analysis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the oxygen atoms due to their lone pairs of electrons, while the LUMO would likely be distributed over the antibonding orbitals of the C-O and C-C bonds.

Natural Bond Orbital (NBO) analysis can also be performed to gain a more intuitive picture of the bonding in terms of localized bonds and lone pairs, and to quantify charge distributions on the individual atoms. The oxygen atoms in the ether and acetal (B89532) groups are expected to carry partial negative charges, while the adjacent carbon atoms will have partial positive charges, making the C-O bonds polar.

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

|---|---|

| HOMO Energy | -9.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 10.7 eV |

| Dipole Moment | 1.8 D |

Note: Data is hypothetical and for illustrative purposes.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of molecules.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopies that probe the different vibrational modes of a molecule. Computational methods can be used to calculate the frequencies and intensities of these vibrations. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.

The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted IR and Raman spectra can then be compared with experimental spectra to confirm the structure of the molecule. For this compound, characteristic vibrational modes would include C-H stretching vibrations around 2850-3000 cm⁻¹, C-O stretching vibrations in the 1000-1200 cm⁻¹ region, and various bending and torsional modes at lower frequencies.

NMR spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods can predict the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

The chemical shifts are calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects, if applicable. For this compound, distinct chemical shifts would be predicted for the protons and carbons in the butyl group, the ethoxy bridge, and the methoxy (B1213986) groups of the acetal. These predictions can be instrumental in assigning the peaks in an experimental NMR spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (butyl) | 14.1 |

| CH₂ (butyl) | 19.5 |

| CH₂ (butyl) | 32.0 |

| CH₂-O (butyl) | 70.8 |

| O-CH₂-CH | 68.2 |

| CH(OCH₃)₂ | 103.5 |

| OCH₃ | 54.3 |

Note: Data is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry can be used to study the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state relative to the reactants gives the activation energy, which is a key factor in determining the reaction rate.

For example, the hydrolysis of the acetal group in this compound under acidic conditions could be studied computationally. The mechanism would likely involve protonation of one of the methoxy oxygen atoms, followed by the loss of methanol (B129727) to form an oxocarbenium ion intermediate. This intermediate would then be attacked by water to form a hemiacetal, which would subsequently lose the second molecule of methanol to yield the final aldehyde product. Computational studies could provide detailed information about the structures and energies of the intermediates and transition states along this reaction pathway, offering a deeper understanding of the reaction mechanism.

Transition State Analysis of Key Reactions

Transition state theory is a fundamental concept in chemical kinetics, providing a model for understanding reaction rates. The transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. Analysis of this state is crucial for determining reaction mechanisms and calculating rate coefficients.

A key reaction pathway for ethers is hydrogen abstraction by radicals, such as the hydroxyl (•OH) radical, a critical process in atmospheric and combustion chemistry. Computational studies on aliphatic ethers, like dimethyl ether, serve as a valuable proxy for understanding similar reactions involving this compound. acs.org

Theoretical investigations employing methods such as Variational Transition-State Theory (VTST) with Small-Curvature Tunneling (SCT) corrections are used to model these reactions. acs.org For a molecule like this compound, hydrogen abstraction can occur at several carbon atoms. The presence of the ether oxygen atom influences the stability of the resulting radical, and thus the activation energy for the abstraction. For instance, in studies of other ethers, it has been found that the proximity of the oxygen atom can increase the reactivity of adjacent C-H bonds. acs.org

A computational analysis would involve mapping the potential energy surface for each possible H-abstraction reaction to locate the saddle point (the transition state). The geometric parameters of the transition state, such as the forming O-H bond distance and the breaking C-H bond distance, are critical outputs of these calculations.

Table 1: Representative Transition State Parameters for H-Abstraction from an Aliphatic Ether by •OH (Note: This is hypothetical data for illustrative purposes, based on general findings for aliphatic ethers.)

| Parameter | Value |

| C-H breaking bond length (Å) | 1.2 - 1.4 |

| O-H forming bond length (Å) | 1.2 - 1.5 |

| C-O-H bond angle (degrees) | 100 - 110 |

| Imaginary frequency (cm⁻¹) | -1500 to -2500 |

Energy Profiles and Reaction Thermodynamics

The energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, highlighting the energies of reactants, products, transition states, and any intermediates.

For this compound, an important reaction is hydrolysis, particularly under acidic conditions, which would break the acetal or ether linkages. While direct data is unavailable, studies on the acid-catalyzed hydrolysis of simple ethers provide insight. researchgate.net The mechanism can proceed through different pathways, such as A1 or A2, depending on the structure of the ether. researchgate.net

Computational chemistry allows for the calculation of the enthalpies (ΔH) and Gibbs free energies (ΔG) of reaction, which determine the thermodynamic favorability of a process. For instance, the hydrolysis of an ether to an alcohol and another alcohol is generally a thermodynamically controlled process. nih.gov

Below is an illustrative energy profile for a hypothetical two-step reaction of an ether, such as acid-catalyzed hydrolysis, which involves a protonated intermediate.

Table 2: Hypothetical Thermodynamic Data for Ether Hydrolysis (Note: This data is illustrative and based on general principles of ether hydrolysis.)

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Ether + H₃O⁺) | 0.0 | 0.0 |

| Transition State 1 | +15.0 | +20.0 |

| Intermediate (Protonated Ether) | +5.0 | +8.0 |

| Transition State 2 | +25.0 | +30.0 |

| Products (Alcohols + H₃O⁺) | -10.0 | -15.0 |

Advanced Theoretical Approaches

Beyond static models of reaction pathways, advanced theoretical methods can simulate the dynamic behavior of molecules and their response to external stimuli.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time at an atomic level. nextmol.com These simulations can provide detailed insights into intermolecular interactions, such as hydrogen bonding, which are critical for understanding the properties of this compound in solution.

Given its structure with ether oxygens, this compound can act as a hydrogen bond acceptor. In aqueous solutions, its interactions with water molecules would significantly influence its solubility and conformational preferences. MD simulations of analogous molecules like ethylene (B1197577) glycol in water have shown that the solvent can alter the conformational equilibrium of the solute. nih.govrsc.org For example, the distribution of dihedral angles, such as the O-C-C-O dihedral in ethylene glycol, is sensitive to the surrounding water molecules. nih.govnih.gov

An MD simulation of this compound would involve defining a force field (e.g., OPLS-AA or CHARMM) that describes the potential energy of the system as a function of atomic positions. The simulation would then solve Newton's equations of motion for all atoms in a defined box with periodic boundary conditions, often including explicit solvent molecules. Analysis of the resulting trajectories can reveal information about radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and the dynamics of hydrogen bonds.

Table 3: Typical Parameters for an MD Simulation of a Glycol Ether in Water (Note: This is a representative set of parameters for illustrative purposes.)

| Parameter | Value/Type |

| Force Field | OPLS-AA |

| Water Model | TIP3P or SPC/E |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Length | 100 ns |

Photoionization Studies and Cross-Section Calculations (e.g., analogous to ketohydroperoxides in butane (B89635) oxidation)

Photoionization is the process where an electron is ejected from a molecule following the absorption of a photon. The photoionization cross-section (PICS) is a measure of the probability of this event occurring at a specific photon energy. mdpi.com Theoretical calculations of PICS are important for interpreting data from techniques like photoionization mass spectrometry (PIMS), which is used to identify and quantify intermediates in complex chemical environments like combustion. nih.gov

As suggested by the analogy to ketohydroperoxides in butane oxidation, understanding the photoionization and subsequent fragmentation of molecules like this compound is crucial for its detection and quantification in relevant systems. nih.gov Theoretical methods, such as those based on quantum mechanics, can be used to calculate the PICS for different orbitals of a molecule. researchgate.net

For a molecule like this compound, the highest occupied molecular orbitals (HOMOs) would likely be associated with the non-bonding electrons on the oxygen atoms. The calculated PICS would show the energy dependence of ionization from these and other valence orbitals. These theoretical cross-sections can then be compared with experimental photoionization efficiency (PIE) curves to aid in the identification of the molecule and its fragments.

Table 4: Illustrative Calculated Photoionization Cross-Sections for a C4 Ether at 10.5 eV (Note: This data is hypothetical and based on values for similar-sized oxygenated molecules.)

| Molecular Orbital | Orbital Type | Calculated Cross-Section (Mb) |

| HOMO | n(O) | 10.2 |

| HOMO-1 | n(O) | 8.5 |

| HOMO-2 | σ(C-O) | 5.1 |

| HOMO-3 | σ(C-C) | 3.8 |

Applications of 1 2,2 Dimethoxyethoxy Butane in Advanced Chemical Syntheses

Role as a Solvent in Specialized Chemical Processes

The effectiveness of a solvent in a chemical reaction is determined by its ability to dissolve reactants, influence reaction rates, and in some cases, alter the thermodynamic equilibrium. While specific studies on 1-(2,2-dimethoxyethoxy)butane as a solvent are not extensively documented in publicly available literature, its structural characteristics as a polyether acetal (B89532) allow for a theoretical assessment of its potential applications.

The molecular structure of this compound features both polar and non-polar regions, suggesting its potential as a solvent for a variety of organic substrates. The ether linkages and the acetal group introduce polarity and the capacity for hydrogen bonding with protic solutes, while the butyl group and methyl groups contribute to its non-polar character. This amphiphilic nature could enable it to dissolve a broad spectrum of organic compounds, from non-polar hydrocarbons to more polar functionalized molecules.

Table 1: Predicted Solvation Capabilities of this compound

| Substrate Type | Predicted Solubility | Rationale |

| Non-polar hydrocarbons | Moderate | The butyl and methyl groups provide van der Waals interactions. |

| Polar aprotic compounds | Good | The ether and acetal oxygens can act as hydrogen bond acceptors. |

| Polar protic compounds | Moderate to Good | The oxygen atoms can engage in hydrogen bonding with hydroxyl or amine groups. |

| Ionic species | Low | The overall low dielectric constant would not favor the dissolution of salts. |

Note: This table is based on the inferred properties from the chemical structure and has not been experimentally verified.

The choice of solvent can significantly influence the kinetics and thermodynamics of a reaction. wikipedia.org Solvents can affect reaction rates by stabilizing or destabilizing the transition state of a reaction relative to the reactants. ajgreenchem.comiupac.org For reactions proceeding through polar transition states, a solvent with a higher dielectric constant, like this compound is presumed to have relative to simple ethers, could accelerate the reaction rate. chemrxiv.org

The thermodynamic equilibrium of a reaction can also be shifted by the solvent's ability to preferentially solvate either the reactants or the products. wikipedia.org For instance, in an equilibrium reaction where the products are more polar than the reactants, a more polar solvent would favor the formation of the products. The presence of multiple ether linkages in this compound suggests it could behave as a chelating solvent for certain metal cations, which can be a critical factor in reactions involving organometallic reagents.

Utility as a Versatile Intermediate in Organic Synthesis

Beyond its potential role as a solvent, this compound is more prominently recognized for its utility as a versatile intermediate in organic synthesis, primarily due to the presence of the acetal functional group.

The most significant application of compounds containing an acetal group, such as this compound, is their use as protecting groups for aldehydes and ketones. chemistrysteps.comjove.compressbooks.pub In a multi-step synthesis, it is often necessary to prevent a reactive carbonyl group from undergoing a reaction while another part of the molecule is being modified. The acetal group is stable under basic and nucleophilic conditions, making it an effective shield for aldehydes and ketones. pearson.com

The formation of the acetal protects the carbonyl group, and once the desired transformations are complete, the acetal can be readily hydrolyzed back to the original carbonyl group under mild acidic conditions. jove.com This strategy allows for the selective synthesis of complex molecules that would otherwise be difficult to achieve.

Table 2: The Acetal Group as a Protecting Group

| Reaction Condition | Stability of Acetal | Outcome |

| Basic (e.g., NaOH, NaNH2) | Stable | No reaction with the acetal group. |

| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable | Allows for reactions at other electrophilic sites. |

| Reducing (e.g., LiAlH4, NaBH4) | Stable | Enables selective reduction of other functional groups. |

| Oxidizing (most common reagents) | Stable | Permits oxidation of other parts of the molecule. |

| Acidic (aqueous) | Unstable | Deprotection to regenerate the carbonyl group. |

While direct citations for the use of this compound in pharmaceutical synthesis are scarce, the use of acetal protecting groups is a widespread and critical strategy in the synthesis of many pharmaceutical compounds. The structural motifs present in this compound are analogous to those found in various polyether-containing molecules that have applications in drug delivery and formulation as excipients and emulsifiers. njchm.comnjchm.com The synthesis of complex drug molecules often requires the temporary masking of reactive functional groups, a role for which this compound's acetal group is well-suited.

In the broader context of specialty chemical manufacturing, polyether compounds find extensive use in the production of polyurethanes, surfactants, and other performance materials. gvchem.comxuanshengpu.com Compounds with structures similar to this compound can be considered as building blocks or additives that impart specific properties such as flexibility, solubility, and surface activity to the final products. koyonchem.com The combination of ether and acetal functionalities within a single molecule provides a unique chemical handle for further elaboration and incorporation into larger, more complex specialty chemical structures.

Potential in Materials Science and Polymer Chemistry

The unique chemical structure of this compound, featuring both an acetal group and a flexible ether linkage, presents intriguing possibilities for its application in materials science and polymer chemistry. While direct utilization of this specific compound in published research is not extensively documented, its functional groups suggest a number of potential roles in the synthesis of advanced polymers with tailored properties. These potential applications are largely based on the well-established chemistry of related alkoxyether and acetal-containing molecules.

Integration into Polymer Backbones or Side Chains (e.g., related to dimethoxypropanoxy and dimethoxyethoxy groups in polyphosphazenes)

One of the most promising areas for the application of this compound is in the modification of polymer side chains. The introduction of specific side groups is a powerful strategy for tuning the physical and chemical properties of a polymer. For instance, in the field of polyphosphazenes, a class of inorganic-organic hybrid polymers, the properties of the final material are heavily dependent on the nature of the organic side groups attached to the phosphorus-nitrogen backbone.

Researchers have demonstrated that the incorporation of alkoxyether side chains can significantly influence the properties of polyphosphazenes. For example, the introduction of ethoxy groups has been shown to lower the glass transition temperature (Tg) of poly(bisphenoxyphosphazene), making the material more flexible at lower temperatures. researchgate.net The flexible butoxy and dimethoxyethoxy moieties of this compound could be leveraged in a similar manner. If a derivative of this compound were attached as a side chain to a polymer backbone, the flexible ether linkage could enhance chain mobility, thereby lowering the glass transition temperature and imparting elastomeric properties to the material.

The dimethoxyethoxy group, being polar, could also enhance the solubility of the polymer in certain solvents and potentially improve its adhesive properties. Furthermore, the presence of ether oxygen atoms can introduce metal-ion coordination capabilities, suggesting potential applications in solid polymer electrolytes for batteries and other electrochemical devices.

The table below illustrates the general effect of alkoxy side chain characteristics on polymer properties, which can be extrapolated to predict the potential impact of incorporating this compound-derived side chains.

| Side Chain Characteristic | Potential Effect on Polymer Properties | Rationale |

| Flexibility (e.g., ether linkages) | Lower Glass Transition Temperature (Tg), Increased Elasticity | Increases segmental motion of the polymer chains. |

| Polarity (e.g., ether oxygens) | Increased Solubility in Polar Solvents, Potential for Ion Coordination | Enhances interaction with polar molecules and ions. |

| Chain Length | Increased Solubility, Lower Tg (to a point) | Longer side chains can increase free volume and chain mobility. |

Modifying Material Properties Through Derivatization

The acetal functional group in this compound offers a versatile handle for the chemical modification of polymers, a process known as derivatization. Acetal groups are stable under neutral and basic conditions but can be readily hydrolyzed to aldehydes under mild acidic conditions. researchgate.net This reactivity can be exploited to create polymers with reactive pendant groups.

For example, a monomer containing the this compound moiety could be polymerized to form a polymer with protected aldehyde groups in its side chains. epa.gov Subsequent treatment of the polymer with a dilute acid would deprotect the acetals, revealing reactive aldehyde functionalities along the polymer chain. researchgate.net These aldehyde groups can then be used to attach a wide variety of molecules through well-known chemical reactions, such as the formation of imines or oximes. researchgate.net This approach allows for the post-polymerization modification of a material's properties.

This strategy could be employed to:

Introduce cross-linking: By reacting the aldehyde groups with difunctional molecules, a cross-linked network can be formed, enhancing the mechanical strength and thermal stability of the material.

Graft other polymers: The aldehyde groups can serve as initiation sites for the grafting of other polymer chains, leading to the formation of graft copolymers with unique morphologies and properties.

Attach bioactive molecules: For biomedical applications, molecules such as peptides, proteins, or drugs could be conjugated to the polymer backbone via the aldehyde functionality.

The derivatization process starting from a polymer with this compound-derived side chains is outlined in the table below.

| Step | Reaction | Resulting Functionality | Potential Application |

| 1. Polymerization | Polymerization of a monomer containing the this compound moiety. | Polymer with acetal side chains. | Stable, processable polymer. |

| 2. Deprotection | Mild acid hydrolysis of the acetal groups. | Polymer with aldehyde side chains. | Reactive polymer scaffold. |

| 3. Functionalization | Reaction of aldehyde groups with amines, hydrazines, etc. | Polymer with imine, oxime, or other functional linkages. | Cross-linked materials, biocompatible surfaces, functionalized resins. |

Future Directions and Emerging Research Opportunities for 1 2,2 Dimethoxyethoxy Butane

Development of Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 1-(2,2-Dimethoxyethoxy)butane, moving beyond traditional synthesis protocols is paramount. Future research will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising approach is the catalytic reductive etherification, which can form ether linkages from alcohols and carbonyl compounds with high atom economy. Another avenue involves the use of solid acid catalysts, such as zeolites or ion-exchange resins, to facilitate the acetalization and etherification steps. These heterogeneous catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture, contributing to a more sustainable process. The development of flow chemistry processes for the synthesis of this compound could also offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing solvent usage.

Illustrative research in the sustainable synthesis of related acetals has shown promising results. For instance, the synthesis of dialkoxymethane ethers from CO2, H2, and alcohols using homogeneous ruthenium catalysts has been reported, showcasing a green alternative to traditional methods. researchgate.net

Table 1: Illustrative Data on Sustainable Acetal (B89532) Synthesis

| Catalyst System | Reactants | Product | Turnover Number (TON) | Reference |

| Ru-homogeneous catalyst | Diols, CO2, H2 | Cyclic acetals | Up to 780 | researchgate.net |

| H3PW12O40/MCM-48 | Aldehyde, Diol | Acetal | >90% yield |

This table presents representative data from studies on related compounds to illustrate potential research outcomes for this compound.

Exploration of Novel Catalytic Transformations

The reactivity of the ether and acetal groups in this compound opens the door to a variety of novel catalytic transformations. Future research could explore its use as a substrate in reactions that selectively cleave or modify these functional groups. For example, catalytic hydrogenolysis of the acetal moiety could provide a pathway to selectively deprotect the corresponding carbonyl compound under mild conditions.

Furthermore, the ether linkages could be targets for catalytic C-O bond activation and functionalization, a rapidly developing area in organic synthesis. This could lead to the formation of new carbon-carbon or carbon-heteroatom bonds, expanding the synthetic utility of this molecule. The development of catalysts that can differentiate between the various C-O bonds within the molecule will be a key challenge and a significant area of investigation.

Research into the catalytic etherification of alcohols has demonstrated the potential for selective transformations. For instance, iron-catalyzed selective etherification reactions have been developed, offering a mild and efficient method for forming ether bonds. acs.org

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and dynamic properties of this compound is essential for its future development and application. Advanced spectroscopic techniques will play a crucial role in this endeavor. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide basic structural information, more sophisticated methods can offer deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning all proton and carbon signals, especially in complex reaction mixtures or when studying its interactions with other molecules. In-situ spectroscopic methods, such as reaction monitoring by IR or Raman spectroscopy, could provide real-time kinetic data on its formation and subsequent transformations. Furthermore, advanced mass spectrometry techniques, like tandem mass spectrometry (MS/MS), can be employed to elucidate fragmentation pathways, which is crucial for identifying this compound in complex matrices and for understanding its degradation mechanisms. acs.org

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (ppm) | Signals corresponding to butyl, methoxy (B1213986), and acetal protons. |

| ¹³C NMR | Chemical Shift (ppm) | Resonances for all unique carbon atoms, including the acetal carbon. |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic C-O stretching frequencies for ether and acetal groups. |

| Mass Spec | m/z | Molecular ion peak and characteristic fragmentation pattern. |

This table provides expected spectroscopic data based on the structure of this compound and data from similar compounds.

Expansion of Computational Modeling Capabilities

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies on this compound. Future research will likely leverage computational modeling to gain a molecular-level understanding of its properties and reactivity.

DFT calculations can be used to predict its conformational landscape, electronic structure, and spectroscopic properties, aiding in the interpretation of experimental data. Furthermore, computational modeling can be employed to investigate the mechanisms of its synthesis and catalytic transformations. By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable routes and design more efficient catalysts. For instance, computational studies on the hydrolysis of acetals have provided valuable insights into the role of water molecules and the stability of reaction intermediates. ic.ac.ukias.ac.in

Table 3: Illustrative Computational Data for Acetal Hydrolysis

| Computational Method | System | Calculated Activation Energy (kcal/mol) | Reference |

| DFT | Acetal + 4 H₂O | 29.7 | ic.ac.uk |

| AM1, MNDO, PM3 | Cyclohexanone ethylene (B1197577) ketals | Correlated with experimental rates | ias.ac.in |

This table presents representative data from computational studies on related acetal systems to highlight the potential of these methods for this compound.

Unexplored Applications in Advanced Chemical Systems

The unique combination of ether and acetal functionalities in this compound suggests a range of unexplored applications in advanced chemical systems. Its diether structure is reminiscent of glymes, which are known for their ability to solvate metal cations, suggesting potential applications as electrolytes in battery technology or as phase-transfer catalysts.

The acetal group, which is stable under basic conditions but cleavable under acidic conditions, makes it a candidate for use as a protecting group in complex organic synthesis or as a pH-responsive linker in drug delivery systems or smart materials. Its potential as a building block for novel polymers could also be explored. For example, it could be incorporated into polymer backbones to create materials with tunable properties, such as degradability or thermal stability. The use of acetals in polymer electrolytes for lithium-ion batteries is an emerging area of research, with studies showing that these materials can improve safety and performance. researchgate.netmdpi.com

Table 4: Potential Applications and Relevant Properties

| Application Area | Key Property | Rationale |

| Polymer Electrolytes | Ion conductivity, thermal stability | Diether structure can solvate lithium ions; acetal can be incorporated into polymer matrix. mdpi.commdpi.com |

| pH-Responsive Materials | Acid-labile acetal group | Acetal hydrolysis under acidic conditions allows for controlled release or degradation. |

| Green Solvents | Low volatility, miscibility | Ethers are known for their solvent properties; sustainability would depend on the synthetic route. |

| Synthetic Building Block | Reactive functional groups | Ether and acetal moieties can be selectively transformed to build more complex molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.